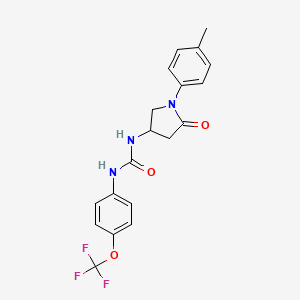
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown potential as a treatment for various types of cancer.
Mécanisme D'action
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea works by inhibiting the activity of several kinases, including BTK, which is involved in the signaling pathway of B-cell receptors. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is its specificity for BTK and other kinases, which makes it an attractive candidate for cancer treatment. However, one limitation is that it may be less effective in patients with mutations in the BTK gene or other downstream signaling pathways.
Orientations Futures
For 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea include clinical trials to evaluate its safety and efficacy in humans, as well as studies to identify biomarkers that can predict response to treatment. Other potential future directions include the development of combination therapies with this compound and other cancer treatments, as well as the investigation of its potential as a treatment for other diseases, such as autoimmune disorders.
Méthodes De Synthèse
The synthesis of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves the reaction of 1-(p-tolyl)pyrrolidin-3-amine with 4-(trifluoromethoxy)phenyl isocyanate, followed by the addition of urea. The resulting compound is then purified through a series of chromatography steps to obtain pure this compound.
Applications De Recherche Scientifique
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been extensively studied in preclinical models and has shown promising results as a treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been found to inhibit the activity of several kinases, including BTK, which is a key mediator of B-cell receptor signaling. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-12-2-6-15(7-3-12)25-11-14(10-17(25)26)24-18(27)23-13-4-8-16(9-5-13)28-19(20,21)22/h2-9,14H,10-11H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDHOVUQIHQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

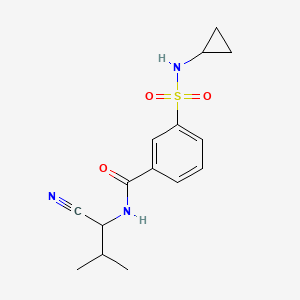
![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B2622003.png)
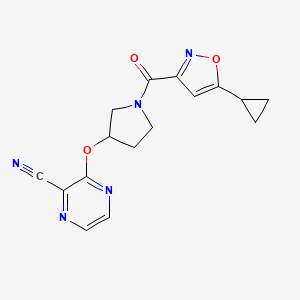
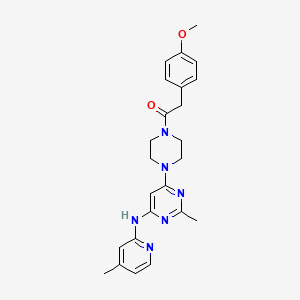
![4-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2622007.png)
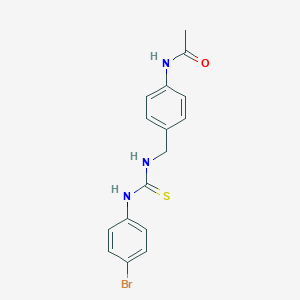
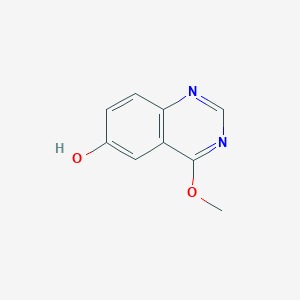
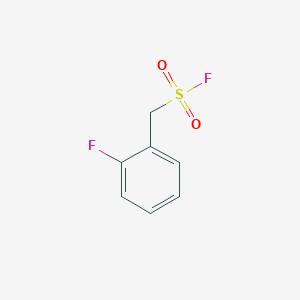
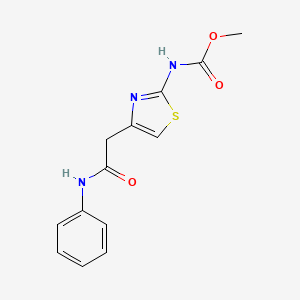
![4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B2622020.png)

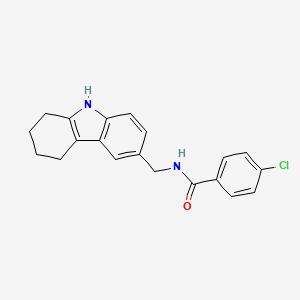
![3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2622024.png)
![2-(Furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2622025.png)